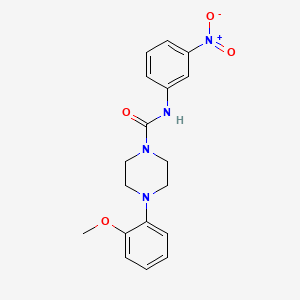

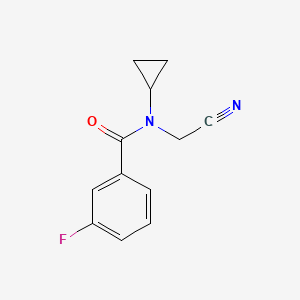

![molecular formula C17H15ClN2O3S B2574341 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 886948-38-5](/img/structure/B2574341.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Compounds with a benzothiazole ring have been found to exhibit a wide range of biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of benzothiazole derivatives in combating antimicrobial resistance, a major global health challenge. The synthesis of substituted N-(benzo[d]thiazol-2-yl) derivatives and their evaluation against bacterial and fungal strains showed promising antimicrobial properties. These compounds, particularly those showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlight the potential of such chemical structures in designing new antimicrobial agents to tackle resistant pathogens (Anuse et al., 2019).

Pharmacological Evaluation for Disease Treatments

Another significant application is in the development of novel therapeutic agents. For instance, certain benzamide derivatives have been explored for their gastrokinetic activity, demonstrating potent effects in enhancing gastric emptying. This research underscores the potential of such compounds in treating gastrointestinal motility disorders (Kato et al., 1992).

Chemical Synthesis for Specialized Applications

The chemical synthesis of novel compounds based on the benzothiazole structure has been a focus of research for various applications, including as anti-inflammatory and analgesic agents. These studies involve the creation of new chemical entities derived from existing compounds, offering insights into the versatility of the benzothiazole core in medicinal chemistry (Abu‐Hashem et al., 2020).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, benzothiazole derivatives have been investigated for their transport through soil and their measurement in human milk, indicating the environmental persistence and human exposure risk of these compounds. These studies contribute to understanding the environmental impact and potential health risks associated with such chemicals (Tindall & Vencill, 1995).

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its functional groups, benzothiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Research into benzothiazole derivatives is ongoing, with many studies focusing on their potential as therapeutic agents due to their wide range of biological activities . Future research may continue to explore the synthesis of new benzothiazole derivatives and their potential applications in medicine and other fields.

properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-22-13-8-7-12(18)16-15(13)20-17(24-16)19-14(21)9-10-23-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWGHSVZSDKKRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

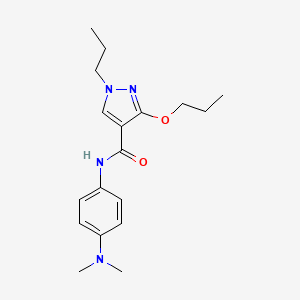

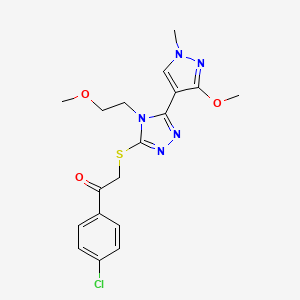

![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)

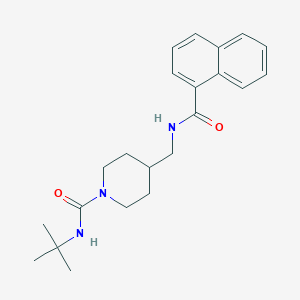

![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B2574279.png)